(5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Dichlorophenyl Groups: This step involves the use of appropriate dichlorophenyl derivatives, often through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be introduced via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinediones are known for their potential anti-inflammatory and anti-cancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, thiazolidinediones are often explored for their potential as therapeutic agents, particularly in the treatment of metabolic disorders such as diabetes.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: Known for its use in the treatment of type 2 diabetes.
Uniqueness
What sets (5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of dichlorophenyl and furan groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl4NO3S/c21-13-6-4-10(8-15(13)23)25-19(26)17(29-20(25)27)9-11-5-7-16(28-11)12-2-1-3-14(22)18(12)24/h1-9H/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLAHHSAAXBHLJ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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